
5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid (5-BSH) is a synthetic molecule that is widely used in laboratory experiments. It is a derivative of isonicotinic acid, which is an important precursor for the synthesis of many other molecules. 5-BSH has a wide range of applications in scientific research, including biochemical and physiological studies.
科学研究应用
5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is widely used in scientific research. It has been used in a variety of biochemical and physiological studies, including studies of enzyme activity, cell signaling pathways, and gene expression. It has also been used to investigate the effects of drugs on cells and organisms. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been used to study the effects of environmental toxins on cells and organisms, as well as to study the effects of radiation on cells and organisms.
作用机制
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is not fully understood. However, it is believed that 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% acts as an inhibitor of cellular enzymes, and it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to interact with certain proteins involved in cell signaling pathways, suggesting that it may play a role in regulating the activity of these pathways.
Biochemical and Physiological Effects
5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins, suggesting that it may be useful for studying drug metabolism. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to interact with certain proteins involved in cell signaling pathways, suggesting that it may be useful for studying the effects of drugs and toxins on cell signaling pathways. Finally, 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have an inhibitory effect on the growth of certain bacteria, suggesting that it may be useful for studying the effects of environmental toxins on bacteria.
实验室实验的优点和局限性
The main advantage of using 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% in laboratory experiments is its ability to act as an inhibitor of cellular enzymes. This makes it useful for studying the effects of drugs and toxins on cellular enzymes. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to interact with certain proteins involved in cell signaling pathways, suggesting that it may be useful for studying the effects of drugs and toxins on cell signaling pathways.
However, there are some limitations to using 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% in laboratory experiments. For example, it is not known if 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has any toxic effects on cells or organisms, so it should be used with caution. Additionally, it is not known if 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has any long-term effects on cells or organisms, so it should be used with caution in long-term experiments.
未来方向
There are many potential future directions for 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% research. For example, further research could be conducted to investigate the effects of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% on the metabolism of drugs and toxins. Additionally, further research could be conducted to investigate the effects of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% on cell signaling pathways. Furthermore, further research could be conducted to investigate the effects of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% on the growth of bacteria and other microorganisms. Finally, further research could be conducted to investigate the long-term effects of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% on cells and organisms.
合成方法
5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is synthesized by a reaction between 4-t-butylsulfamoylphenyl isonicotinic acid and hydroxylamine hydrochloride. In this reaction, the hydroxylamine hydrochloride is used as a nucleophile, which reacts with the 4-t-butylsulfamoylphenyl isonicotinic acid to form 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%. This reaction is typically carried out in aqueous solution at a temperature of 25-30°C. The reaction is complete within 2-3 hours, and the resulting product is a white powder with a melting point of 178-182°C.
属性
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2,3)18-24(22,23)11-6-4-10(5-7-11)13-9-17-14(19)8-12(13)15(20)21/h4-9,18H,1-3H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIZCQYDWPSMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









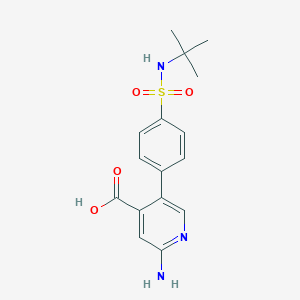
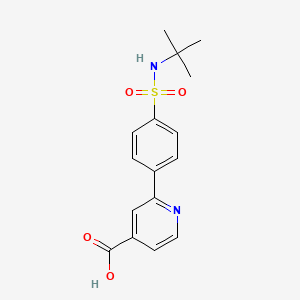
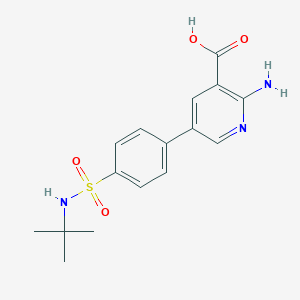
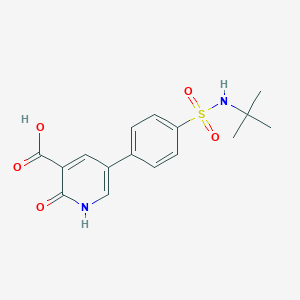
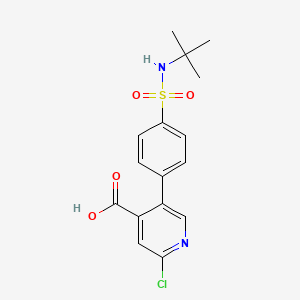
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395458.png)